ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE
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Description
Ethyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound with the CAS Number: 18066-68-7 . It has a molecular weight of 224.26 . The compound is stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The linear formula of ethyl 2-(3,4-dimethoxyphenyl)acetate is C12H16O4 . The Inchi Code is 1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3 .Physical and Chemical Properties Analysis
Ethyl 2-(3,4-dimethoxyphenyl)acetate is a liquid at room temperature . It has a molecular weight of 224.26 .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxyphenyl)-1,3-dioxoinden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-27-18(22)12-21(13-9-10-16(25-2)17(11-13)26-3)19(23)14-7-5-6-8-15(14)20(21)24/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHPRBZNNADQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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